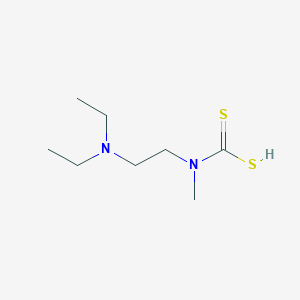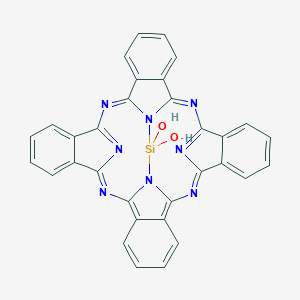![molecular formula C12H12NPS B103632 [Amino(phenyl)phosphinothioyl]benzene CAS No. 17366-80-2](/img/structure/B103632.png)
[Amino(phenyl)phosphinothioyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Amino(phenyl)phosphinothioyl]benzene (APPTB) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a phosphine-thioether ligand that can form metal complexes, making it useful in catalysis and other chemical reactions. In
Wissenschaftliche Forschungsanwendungen
[Amino(phenyl)phosphinothioyl]benzene has been studied for its potential applications in a variety of scientific research areas, including catalysis, materials science, and medicinal chemistry. It can form metal complexes with a variety of transition metals, making it useful in catalytic reactions such as cross-coupling and hydrogenation. [Amino(phenyl)phosphinothioyl]benzene has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In medicinal chemistry, [Amino(phenyl)phosphinothioyl]benzene has been studied for its potential as an anticancer agent, due to its ability to inhibit the activity of enzymes involved in DNA replication.
Wirkmechanismus
The mechanism of action of [Amino(phenyl)phosphinothioyl]benzene varies depending on its application. In catalysis, it acts as a ligand to facilitate the reaction between a metal catalyst and a substrate. In materials science, it can form coordination bonds with metal ions to create MOFs with specific properties. In medicinal chemistry, it has been shown to inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells.
Biochemische Und Physiologische Effekte
[Amino(phenyl)phosphinothioyl]benzene has been shown to have a low toxicity profile in animal studies, making it a promising candidate for further research. However, its effects on human health are not yet fully understood. In medicinal chemistry studies, it has been shown to have anticancer activity, but further research is needed to determine its potential side effects and optimal dosing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [Amino(phenyl)phosphinothioyl]benzene in lab experiments is its ability to form metal complexes with a variety of transition metals, making it useful in a wide range of applications. However, its low yield and purity can make it difficult to work with, and its potential toxicity requires careful handling.
Zukünftige Richtungen
There are many potential future directions for research on [Amino(phenyl)phosphinothioyl]benzene. One area of interest is in the development of new catalysts for organic synthesis, using [Amino(phenyl)phosphinothioyl]benzene as a ligand. Another potential application is in the synthesis of new MOFs with specific properties, such as improved gas storage and separation. In medicinal chemistry, further research is needed to determine the optimal dosing and potential side effects of [Amino(phenyl)phosphinothioyl]benzene as an anticancer agent. Overall, [Amino(phenyl)phosphinothioyl]benzene is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of [Amino(phenyl)phosphinothioyl]benzene involves the reaction of phenylphosphine with sulfur to form phenylphosphine sulfide, which is then treated with chloroacetic acid and ammonia to produce the final product. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
17366-80-2 |
|---|---|
Produktname |
[Amino(phenyl)phosphinothioyl]benzene |
Molekularformel |
C12H12NPS |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
[amino(phenyl)phosphinothioyl]benzene |
InChI |
InChI=1S/C12H12NPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15) |
InChI-Schlüssel |
DUAHLEGVGGUOBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N |
Synonyme |
Diphenyl(amino)phosphine sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



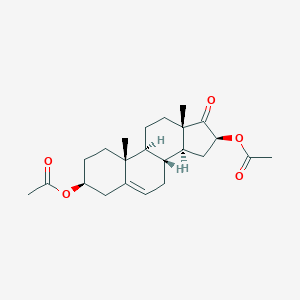

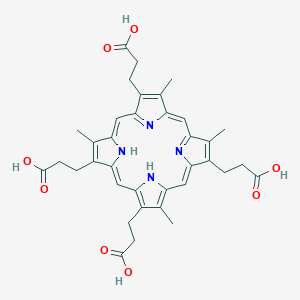
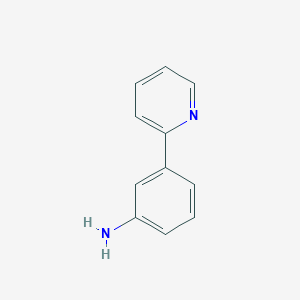

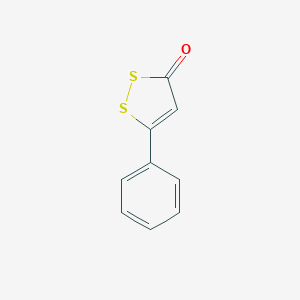
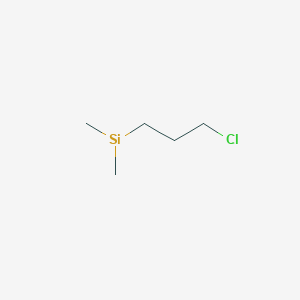
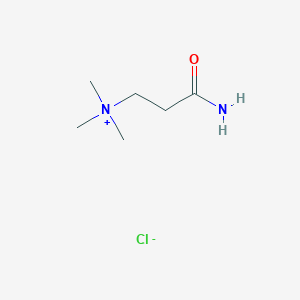
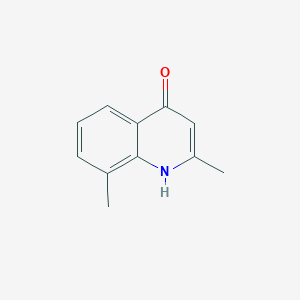
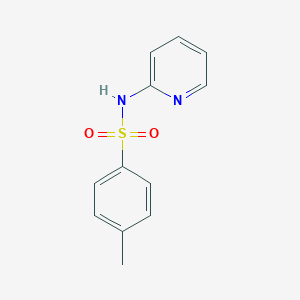
![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
